Tris(2,2,2-trifluoroethyl) borate
Description
Significance of Borate (B1201080) Esters in Modern Organic Synthesis and Materials Science
Borate esters, the class of compounds to which Tris(2,2,2-trifluoroethyl) borate belongs, are organoboron compounds generally formed from the condensation reaction of boric acid and alcohols. wikipedia.org They are pivotal in modern organic synthesis, serving a multitude of functions.
In the realm of organic synthesis , borate esters are widely recognized for their role as:
Catalysts: They can catalyze a variety of organic transformations, including the highly efficient formation of amide bonds, a fundamental linkage in pharmaceuticals and polymers. nih.gov This catalytic approach often presents a more sustainable alternative to traditional methods that generate significant waste.
Precursors to Boronic Esters: Borate esters, such as trimethyl borate, are crucial starting materials for the synthesis of boronic esters. wikipedia.org These, in turn, are key participants in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. borates.todaywikipedia.org
Protecting Groups: In carbohydrate chemistry, boronic esters have proven effective as protecting groups, enabling selective chemical modifications at other positions of the sugar molecule. borates.today
In materials science , the utility of borate esters is equally significant:
Polymer Synthesis: Metaborate esters, a specific type of borate ester, possess considerable Lewis acidity and can initiate epoxide polymerization reactions. wikipedia.org Borate esters are also used in the production of various polymers. borates.today
Lubricant Additives: Certain nitrogen-containing borate esters have demonstrated good antiwear properties when added to lubricating oils, contributing to the longevity and efficiency of machinery. rsc.org
Advanced Materials: Borate esters are integral to creating advanced materials. For instance, they are used in the development of multifunctional chitosan-based hydrogels with applications in areas like controlled-release systems. mdpi.com Recently, water-stable boronate ester cages have been developed, showcasing potential in encapsulation and heterogeneous catalysis. acs.org
Overview of Trifluoroethoxy Boron Compounds in Advanced Chemical Systems
The introduction of trifluoroethoxy groups, -OCH₂CF₃, into boron compounds like this compound, has a profound impact on their chemical behavior and application in advanced systems. The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, significantly influencing the Lewis acidity of the boron center.
This enhanced Lewis acidity is a key factor in the catalytic activity of these compounds. For example, the strong Lewis acidity of this compound makes it a highly effective catalyst for amidation reactions. nih.gov
In the field of advanced materials , particularly in energy storage, trifluoroethoxy boron compounds are showing immense promise. This compound itself is investigated as an electrolyte additive in lithium-ion batteries. mdpi.com While it has limited ability to dissolve lithium salts on its own, its presence can enhance the performance of the battery. Research into related compounds has shown that the degree of fluorination can be tuned to optimize lithium salt solubility, challenging previous assumptions and opening new avenues for electrolyte design. mdpi.com The fluorinated moieties are known to help form a stable solid electrolyte interphase (SEI) on the lithium metal surface, which is crucial for extending the cycle life of lithium metal batteries. mdpi.com
Furthermore, the general class of fluorinated boranes is noted for its strong Lewis acidity, although some can be thermally unstable or sensitive to moisture. mdpi.com The development of robust fluorinated boron compounds continues to be an active area of research, with applications in catalysis and the synthesis of advanced functional materials. mdpi.com
Detailed Research Findings
The unique properties of this compound have led to its investigation in several key areas of chemical research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆BF₉O₃ |
| Molar Mass | 307.91 g/mol borates.today |
| Appearance | Colorless liquid borates.today |
| Density | 1.430 g/cm³ borates.today |
| Boiling Point | 94.3 °C borates.today |
| Refractive Index (n_D) | 1.298 borates.today |
Key Research Applications
| Application Area | Key Findings |
| Amide Synthesis | Acts as a highly efficient catalyst for the direct formation of amides from carboxylic acids and amines. nih.gov This method has an unprecedentedly broad substrate scope, including functionalized heterocycles and unprotected amino acids. nih.gov |
| Electrolyte Additive | Investigated as an additive in electrolytes for lithium-ion and lithium metal batteries. mdpi.com Its presence can contribute to the formation of a stable cathode-electrolyte interphase, improving cycling performance and rate capability at high voltages. |
Structure
2D Structure
Properties
IUPAC Name |
tris(2,2,2-trifluoroethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXQJFSUBBIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394033 | |
| Record name | Tris(2,2,2-trifluoroethyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-18-7 | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,2,2-trifluoroethyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2,2-trifluoroethyl) borate | |
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Catalytic and Reagent Applications of Tris 2,2,2 Trifluoroethyl Borate in Organic Synthesis
Promotion of Condensation Reactions by Tris(2,2,2-trifluoroethyl) borate (B1201080)
Tris(2,2,2-trifluoroethyl) borate is a highly effective reagent for promoting condensation reactions, which are crucial in the formation of various organic compounds. wikipedia.org Its utility is particularly notable in the synthesis of amides and imines.
Direct Amidation of Carboxylic Acids with Amines
This compound serves as an efficient reagent for the direct amidation of a wide array of carboxylic acids with a broad spectrum of amines. acs.orgnih.gov This method is operationally straightforward and can be conducted in the presence of air using equimolar amounts of the acid and amine. acs.orgnih.gov The reaction generally proceeds to completion within 5 to 15 hours. organic-chemistry.org A significant advantage of this method is the ability to purify the amide products through a simple filtration process with commercially available resins, which often eliminates the need for traditional aqueous workup or chromatographic separation. acs.orgnih.govorganic-chemistry.org This approach has been successfully applied to the amidation of N-protected amino acids with both primary and secondary amines, demonstrating very low levels of racemization. acs.orgnih.govorganic-chemistry.org
Table 1: Amidation of Phenylacetic Acid with Benzylamine using this compound
| Entry | Borate (equiv) | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2 | 15 | 80 | 91 |
Data sourced from a study on the amidation of phenylacetic acid with benzylamine. acs.orgnih.gov
Synthesis of Imines from Carbonyl Compounds and Nitrogenous Bases
This borate ester has proven to be a mild and general reagent for the synthesis of a diverse range of imines through the condensation of carbonyl compounds with amines or amides. wikipedia.orgacs.orgnih.gov The reactions are operationally simple and typically occur at room temperature, yielding the desired imine products without the need for complex workup or isolation procedures. acs.orgnih.govorganic-chemistry.org This method is applicable to the formation of various types of aldimines, including N-sulfinyl, N-toluenesulfonyl, N-(dimethylamino)sulfamoyl, N-diphenylphosphinoyl, N-(α-methylbenzyl), and N-(4-methoxyphenyl) aldimines. acs.orgnih.govorganic-chemistry.org The process is effective for a wide range of substrates, encompassing electron-rich, electron-poor, sterically hindered, heterocyclic, and α,β-unsaturated aldehydes. organic-chemistry.org At elevated temperatures, it can also facilitate the formation of ketimines. organic-chemistry.org A key benefit of using this compound is that it hydrolyzes to water-soluble boric acid during the workup, which simplifies the purification process. organic-chemistry.org
Facilitation of Coupling Reactions
The applications of this compound extend to facilitating specific coupling reactions, demonstrating its chemoselectivity.
Chemoselective Coupling of Unprotected Amino Acids with Amines
This compound has been utilized for the chemoselective coupling of unprotected amino acids with amines. wikipedia.org This capability is significant as the use of unprotected amino acids in peptide synthesis represents a more environmentally sustainable and efficient strategy by avoiding the traditional protection and deprotection steps. chemrxiv.org
Mediation of Formylation Reactions via Transamidation
The reagent is also capable of mediating the formylation of amines through the transamidation of dimethylformamide (DMF). wikipedia.orgnih.govorganic-chemistry.org This process allows for the efficient synthesis of formamides. organic-chemistry.org The resulting formamide (B127407) products can be purified through a simple procedure, avoiding the need for more complex purification techniques. organic-chemistry.org
Role as a Potent Lewis Acid in Organic Transformations
With an acceptor number of 66 as determined by the Gutmann-Beckett method, this compound is classified as a strong Lewis acid. wikipedia.org This inherent Lewis acidity is a key factor in its ability to catalyze various organic transformations, including the aforementioned condensation and coupling reactions. wikipedia.org Its utility has also been explored as an electrolyte additive in lithium-ion batteries to improve performance by mitigating electrolyte decomposition. researchgate.net
Applications of Tris 2,2,2 Trifluoroethyl Borate in Advanced Materials: Electrolyte Systems
Utilization as an Electrolyte Additive in Energy Storage Devices
The performance of lithium batteries is intrinsically linked to the properties of the electrolyte. Tris(2,2,2-trifluoroethyl) borate (B1201080) (TTFEB) has been investigated as a crucial electrolyte additive to improve the stability and efficiency of these energy storage systems.
Influence on Cathode Interface Stability, particularly LiNi1/3Co1/3Mn1/3O2
The stability of the cathode-electrolyte interface is paramount, especially at high operating voltages. Research has demonstrated that tris(2,2,2-trifluoroethyl) borate (TTFEB) is an effective electrolyte additive for enhancing the performance of LiNi1/3Co1/3Mn1/3O2 (NCM) cathodes. The addition of a small amount of TTFEB (0.5 wt%) to the electrolyte leads to a significant improvement in both the cycling performance and rate capability of the NCM cathode. researchgate.net
This enhancement is attributed to the formation of a thin and uniform protective film on the cathode surface. researchgate.net This film mitigates the decomposition of the electrolyte and prevents the structural degradation of the NCM cathode material at high voltages. researchgate.net As a result, cells containing the TTFEB additive exhibit higher initial discharge capacities and superior capacity retention over numerous cycles. researchgate.net For instance, at a rate of 0.5 C, an initial discharge capacity of 185.3 mAh g⁻¹ with a capacity retention of 89.5% after 100 cycles has been reported. researchgate.net Furthermore, at a high rate of 4 C, the discharge capacity was 135.1 mAh g⁻¹, a substantial improvement compared to the 73.7 mAh g⁻¹ achieved without the additive. researchgate.net
Functionalized Derivatives as Multifunctional Electrolyte Components
To further enhance the benefits of fluorinated borate esters, researchers have synthesized functionalized derivatives. These new compounds are designed to act as multifunctional electrolyte components, addressing several challenges simultaneously.
Synthesis and Electrochemical Evaluation of Lithium Cyano this compound (LCTFEB)
A notable derivative is Lithium Cyano this compound (LCTFEB), which is synthesized through the reaction of this compound with lithium cyanide. osti.govuri.eduosti.govacs.org This compound, containing trifluoroethyl, borate, and cyano functional groups, has been investigated as a novel electrolyte additive for high-performance lithium metal batteries. osti.govuri.eduosti.govacs.org
The incorporation of LCTFEB (at 5 wt%) into carbonate-based electrolytes has been shown to significantly improve the electrochemical performance of both symmetric Li/Li cells and NCM523/Li cells. osti.govuri.eduacs.org Cells with the LCTFEB additive demonstrate superior cycling stability and rate capability. osti.gov For example, NCM523/Li cells with the LCTFEB-containing electrolyte exhibited a remarkable capacity retention of 91.0% after 500 cycles, while cells with the standard electrolyte showed continuous degradation. osti.gov Moreover, these cells display a lower overpotential even at high current densities of 5 C. osti.gov In symmetric Li/Li cells, the LCTFEB additive leads to a smaller voltage hysteresis during cycling compared to the standard electrolyte. osti.gov
Investigation of Solid Electrolyte Interphase (SEI) Formation and Characteristics
The improved performance with LCTFEB is largely due to its influence on the solid electrolyte interphase (SEI) on the lithium metal anode. osti.govuri.eduacs.org The preferential reductive decomposition of LCTFEB leads to the formation of a distinct SEI structure. osti.govuri.eduosti.govacs.org
Characterization using techniques such as field-emission scanning electron microscopy (FE-SEM), cryogenic transmission electron microscopy (cryo-TEM), and X-ray photoelectron spectroscopy (XPS) has revealed that the SEI formed in the presence of LCTFEB is thin (approximately 10 nm) and rich in lithium fluoride (B91410) (LiF). osti.govuri.eduacs.org This LiF-rich SEI also contains low concentrations of boron and nitrogen compounds. osti.govuri.eduacs.org This stable and well-formed SEI is crucial for the enhanced electrochemical performance observed in batteries utilizing this additive. osti.govuri.eduosti.govacs.org
Solvation Chemistry of Fluorinated Borate Esters in Nonaqueous Electrolytes
The ability of an electrolyte to dissolve lithium salts is fundamental to its function. While highly fluorinated solvents are often considered poor solvents for lithium salts, recent studies have challenged this assumption.
Research into the solvation chemistry of fluorinated borate esters has revealed that a moderate degree of fluorination can actually enhance lithium salt solubility. rsc.org A study comparing triethyl borate (TEB), tris(2-fluoroethyl) borate (TFEB), and this compound (TTFEB) found that the moderately fluorinated TFEB exhibited the highest lithium salt solubility (around 1 M). rsc.org This finding suggests that the partially fluorinated –CH2F group can act as a primary coordination site, promoting the dissolution of the lithium salt. rsc.org
Research Findings on this compound and its Derivatives
| Compound/System | Key Finding | Reported Performance Metrics |
| This compound (TTFEB) in LiNi1/3Co1/3Mn1/3O2 Cathode | Enhances cycling performance and rate capability. | Initial discharge capacity of 185.3 mAh g⁻¹ at 0.5 C with 89.5% capacity retention after 100 cycles. researchgate.net |
| Lithium Cyano this compound (LCTFEB) in NCM523/Li Battery | Significantly improves cycling stability. | 91.0% capacity retention after 500 cycles. osti.gov |
| LCTFEB in Symmetric Li/Li Cells | Leads to smaller voltage hysteresis. | Stable cycling with reduced overpotential. osti.gov |
| SEI with LCTFEB | Forms a thin (~10 nm), LiF-rich SEI. | Contains low concentrations of B and N compounds. uri.eduacs.org |
| Fluorinated Borate Esters (Solvation) | Moderate fluorination enhances Li salt solubility. | Tris(2-fluoroethyl) borate (TFEB) shows higher solubility than non-fluorinated or heavily fluorinated counterparts. rsc.org |
Comparative Analysis with Other Borate Ester Electrolyte Formulations
The performance of this compound (TTFEB) in electrolyte systems is best understood through a comparative lens against other borate ester formulations. The degree of fluorination and the nature of the alkoxy groups in these esters significantly influence key electrolyte properties such as lithium salt solubility, ionic conductivity, and electrochemical stability, which in turn affect battery performance metrics like Coulombic efficiency and cycling stability.
Recent research has highlighted the nuanced role of fluorination in borate esters. While heavy fluorination, as seen in TTFEB, was traditionally thought to enhance stability, it can be detrimental to lithium salt solubility. rsc.org A study comparing TTFEB with its non-fluorinated counterpart, triethyl borate (TEB), and a moderately fluorinated novel compound, tris(2-fluoroethyl) borate (TFEB), revealed that TFEB exhibited the highest lithium salt solubility (approximately 1 M). rsc.org In contrast, both TEB and the heavily fluorinated TTFEB demonstrated limited ability to dissolve lithium salts on their own, making them more suitable as additives rather than primary electrolyte solvents. rsc.org
When used as an additive, the derivatives of TTFEB have shown considerable promise. For instance, a synthesized additive, lithium cyano this compound (LCTFEB), was compared to standard electrolytes and those containing other additives. In Li/Li symmetrical cells, the electrolyte with LCTFEB demonstrated stable cycling for over 500 hours at a current density of 1 mA/cm², a significant improvement over the standard electrolyte which failed within 200 hours. researchgate.net
A comparative study involving 1 M lithium bisfluorosulfonyl amide (LiFSA) in different borate ester solvents provided further insights. The electrolyte based on tris(2-fluoroethyl) borate (TFEB) was compared with one based on tris(2-methoxyethyl) borate (TMEB). rsc.org Although the TFEB-based electrolyte showed slightly lower ionic conductivity, it possessed a higher lithium transference number. rsc.org This improved cation transport, coupled with better stability against lithium metal, resulted in a significantly higher Coulombic efficiency of 97.1% for the TFEB electrolyte, compared to 51.7% for the TMEB electrolyte. rsc.org The improved performance of the TFEB-based system was also evident in the stable cycling of lithium metal/LiFePO₄ full cells. rsc.orgrsc.org
The following tables summarize the comparative research findings:
Table 1: Comparison of Lithium Salt Solubility in Borate Esters
| Borate Ester | Degree of Fluorination | Lithium Salt Solubility |
| Triethyl borate (TEB) | Non-fluorinated | Limited |
| This compound (TTFEB) | Heavily fluorinated | Limited |
| Tris(2-fluoroethyl) borate (TFEB) | Moderately fluorinated | ~1 M |
| Data sourced from a 2023 study in the Journal of Materials Chemistry A. rsc.org |
Table 2: Electrochemical Performance Comparison of Borate Ester-Based Electrolytes
| Electrolyte System | Key Performance Metric | Result |
| 1 M LiFSA in TFEB | Coulombic Efficiency | 97.1% |
| 1 M LiFSA in TMEB | Coulombic Efficiency | 51.7% |
| Electrolyte with LCTFEB additive | Symmetrical Cell Cycling Stability | > 500 hours |
| Standard Electrolyte (no additive) | Symmetrical Cell Cycling Stability | < 200 hours |
| Electrolyte with LCTFEB additive | NCM523/Li Cell Capacity Retention | 91.0% after 500 cycles |
| Standard Electrolyte (no additive) | NCM523/Li Cell Capacity Retention | 84.2% after 236 cycles |
| Data compiled from studies on TFEB and LCTFEB additives. rsc.orgresearchgate.net |
Computational and Theoretical Investigations of Tris 2,2,2 Trifluoroethyl Borate
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using density functional theory (DFT), are pivotal in elucidating the electronic structure of Tris(2,2,2-trifluoroethyl) borate (B1201080). The molecule's reactivity is dominated by the electron-deficient nature of the central boron atom, which is significantly influenced by the three 2,2,2-trifluoroethoxy groups. The strong inductive effect of the nine fluorine atoms pulls electron density away from the boron center, enhancing its electrophilicity.
This electron-withdrawing effect is fundamental to its role as a potent reagent in chemical synthesis. wikipedia.org The borate ester is known to be a strong Lewis acid, a property directly attributable to the electronic structure where the vacant p-orbital on the boron atom is highly available for accepting electrons from donor molecules. wikipedia.org This enhanced Lewis acidity is the driving force behind its effectiveness in promoting reactions such as the direct amidation of carboxylic acids and amines. sigmaaldrich.comsigmaaldrich.com Computational models can map the electron density and electrostatic potential of the molecule, visually representing the electron-poor region around the boron atom and predicting its sites of reactivity.
Ab Initio Molecular Dynamics Simulations of Solvation Structures in Electrolytes
Ab initio molecular dynamics (AIMD) simulations offer a powerful method for studying the dynamic behavior of molecules in the condensed phase, such as in electrolyte solutions. csic.eschemrxiv.org These simulations, which calculate the forces on atoms from first principles at each step, provide a realistic depiction of solvation shells and ion-solvent interactions. nih.govosti.gov
For Tris(2,2,2-trifluoroethyl) borate, often abbreviated as TTFEB, its behavior in electrolytes is of significant interest for applications in lithium batteries. rsc.org AIMD simulations have been employed to understand its limited ability to dissolve lithium salts, a critical property for an electrolyte solvent. rsc.org A comparative study using DFT and AIMD simulations investigated the lithium salt solubility of TTFEB against its nonfluorinated counterpart, triethyl borate (TEB), and a partially fluorinated version, tris(2-fluoroethyl) borate (TFEB). rsc.org
The findings indicate that despite the high polarity imparted by the fluorine atoms, TTFEB is a poor solvent for lithium salts. rsc.org AIMD simulations revealed that the solvation environment around the lithium cation (Li⁺) is crucial. rsc.orgnih.gov In contrast to less fluorinated ethers where fluorine can act as a favorable coordination site, the heavily fluorinated -CF₃ groups in TTFEB lead to weaker binding with Li⁺ compared to anions, resulting in poor salt dissolution. rsc.org This is a consequence of the B-O bond's partial sp² character, which weakens the coordination ability of the borate ester oxygens. rsc.org These computational insights explain the experimental observation that TTFEB has been primarily used as an electrolyte additive rather than a bulk solvent. rsc.orgacs.org The development of a derivative, lithium cyano this compound (LCTFEB), as a multifunctional additive, further highlights the efforts to modulate these solvation properties for improved battery performance, with its decomposition products contributing to a stable solid electrolyte interphase (SEI). osti.gov
Theoretical Approaches for Lewis Acidity Quantification in Fluorinated Borates
The Lewis acidity of boranes and borate esters is a key determinant of their catalytic activity and reactivity. Theoretical methods provide a quantitative scale for comparing the strength of these Lewis acids. Common computational approaches include calculating the Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity (HIA), which correspond to the energy released upon binding a fluoride or hydride ion, respectively. rsc.orgnih.gov Another approach involves calculating the binding energies with probe bases like ammonia (B1221849) or phosphine. nih.gov
This compound is recognized as a strong Lewis acid. wikipedia.org Its Lewis acidity has been quantified experimentally using the Gutmann-Beckett method, which involves probing the molecule with a Lewis base (triethylphosphine oxide, Et₃PO) and measuring the resulting change in the ³¹P NMR chemical shift. This method assigns this compound an acceptor number of 66. wikipedia.org
Theoretical studies on related fluorinated boranes show a clear structure-property relationship. For instance, in tris(fluoroaryl)boranes, the position of fluorine substitution on the aryl rings has an additive effect on the Lewis acidity, with substitutions at the ortho- and para-positions generally leading to a stronger Lewis acid. nih.gov While a direct FIA calculation for this compound is not prominently reported, its acceptor number places it in the category of strong Lewis acids, comparable to other halogenated boranes used in catalysis. This strong acidity is a direct consequence of the powerful electron-withdrawing nature of the trifluoroethyl groups, a feature well-captured by computational models. wikipedia.orgnih.gov
| Compound | Method | Value | Reference |
|---|---|---|---|
| This compound | Gutmann-Beckett (Acceptor Number) | 66 | wikipedia.org |
| Tris(pentafluorophenyl)borane, B(C₆F₅)₃ | FIA (kJ mol⁻¹) | 344 | Calculated values vary; this is a representative value. |
| Boron Trifluoride, BF₃ | FIA (kJ mol⁻¹) | 327 | Calculated values vary; this is a representative value. |
Computational Prediction of Spectroscopic Signatures and Mechanistic Pathways, including ¹⁹F NMR Chemical Shifts
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the characterization of molecules and the elucidation of reaction mechanisms. rsc.orgresearchgate.net For fluorine-containing compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. nih.gov
Density functional theory (DFT) based methods have been evaluated for their ability to predict ¹⁹F NMR chemical shifts with reasonable accuracy and modest computational cost. rsc.orgresearchgate.net A recommended method involves the ωB97XD functional with the aug-cc-pVDZ basis set, which has shown good performance for a range of fluorinated molecules, including fluoroboranes. rsc.orgresearchgate.net Such calculations are crucial for distinguishing between potential intermediates in a reaction, thereby helping to verify mechanistic pathways. rsc.orgchemrxiv.org
For this compound dissolved in chloroform, the ¹⁹F NMR chemical shift has been both experimentally measured and computationally predicted. The close agreement between the calculated and experimental values validates the accuracy of the computational approach. rsc.org These predictive tools are instrumental in understanding the coordination equilibria of fluorinated boranes in solution, which is essential for deciphering their role in catalytic cycles. rsc.org
| Solvent | Experimental Chemical Shift (ppm) | Computational Method | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Chloroform | -76.8 | ωB97xd/aug-cc-pvdz | -78.49 | rsc.org |
| Chloroform | -76.8 | B3LYP+GD3BJ/aug-cc-pvdz | -78.26 | rsc.org |
Q & A
Q. What are the key physical and chemical properties of Tris(2,2,2-trifluoroethyl) borate relevant to its handling in laboratory settings?
Answer: this compound (CAS 659-18-7) is a fluorinated organoboron compound with the formula C₆H₆BF₉O₃. Key properties include:
Q. Safety Considerations :
Q. How does this compound facilitate amide bond formation between carboxylic acids and amines?
Answer: this compound acts as a boron-based promoter in direct amidation. Its trifluoroethyl groups enhance Lewis acidity, enabling activation of carboxylic acids. A typical protocol involves:
Reaction Setup : Mix equimolar carboxylic acid and amine in cyclopentyl methyl ether (CPME).
Additive Use : Add 3 equivalents of borate at 80–125°C for 5–15 hours .
Work-Up : Dilute with ethyl acetate, wash with water, and purify via Amberlite resin .
Yields range from 70–95%, with high purity achieved without protecting groups .
Advanced Research Questions
Q. How can researchers optimize this compound as an electrolyte additive to enhance lithium metal battery performance across varying temperatures?
Answer: In lithium metal batteries, this compound (TTFEB) improves low-temperature power and high-temperature stability. Key findings include:
Q. Optimization Strategies :
Q. What methodological considerations are critical when employing this compound in direct amidation reactions of unprotected amino acids?
Answer: Key considerations for reproducibility and yield:
Solvent Choice : CPME is preferred due to its high boiling point (125°C) and inertness .
Stoichiometry : A 3:1 borate-to-substrate ratio ensures complete activation of carboxyl groups .
Temperature Control : Reactions at 80°C minimize side products, while 125°C accelerates kinetics for bulky substrates.
Purification : Use Amberlite IRA-743 resin to sequester residual boron species .
Data Contradiction Note : Conflicting boiling points (94.3°C vs. 125°C) in literature suggest batch-dependent purity or measurement variability. Pre-purification via distillation is recommended .
Q. How does this compound compare to other borate esters in organocatalytic applications?
Answer: Compared to trimethyl borate, this compound offers:
- Enhanced Lewis Acidity : Fluorine substituents increase electrophilicity, enabling activation of sterically hindered substrates .
- Thermal Stability : Higher boiling point (125°C vs. 68°C for trimethyl borate) supports reactions requiring elevated temperatures .
- Limitations : Higher cost and flammability necessitate careful handling .
Q. What analytical techniques are recommended for characterizing this compound in reaction mixtures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
